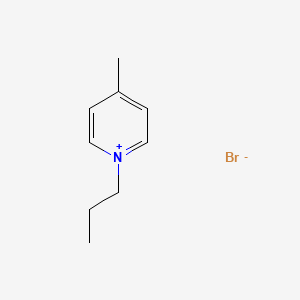![molecular formula C9H9BrO3 B6360500 5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole CAS No. 669051-20-1](/img/structure/B6360500.png)
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole has been used in a variety of scientific research applications, including organic synthesis and drug development. In organic synthesis, the compound is used as a starting material for the synthesis of various heterocyclic compounds. In drug development, it is used as a building block for the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
It’s known that benzo[d][1,3]dioxole-type compounds are used in the synthesis of various benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with multiple targets.
Mode of Action
Compounds with similar structures have been shown to exhibit selectivity between cancer cells and normal cells , suggesting that they may interact with specific targets in cancer cells to exert their effects.
Biochemical Pathways
Benzo[d][1,3]dioxole-type compounds are known to be involved in the synthesis of various benzylisoquinoline alkaloids , which can affect a variety of biochemical pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole in laboratory experiments is its low cost and availability. The compound is commercially available and relatively inexpensive, making it an attractive option for researchers. However, the compound is also toxic and should be handled with care. In addition, the compound is prone to decomposition when exposed to light, making it unsuitable for long-term storage.
Future Directions
There are a number of potential future directions for the use of 5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole. One potential direction is the development of novel pharmaceuticals based on the compound. Another potential direction is the study of the compound’s biochemical and physiological effects, as well as its potential interactions with various enzymes and receptors in the body. Additionally, the compound could be used in the synthesis of various heterocyclic compounds, such as benzimidazoles and quinolines. Finally, the compound could be used in the development of new synthetic methods for the synthesis of various organic compounds.
Synthesis Methods
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole can be synthesized from the reaction of 4-methoxymethylbenzoic acid and bromine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and takes place in an inert atmosphere. The resulting product is a colorless solid that can be purified by recrystallization.
properties
IUPAC Name |
5-bromo-4-(methoxymethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-11-4-6-7(10)2-3-8-9(6)13-5-12-8/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKYJPJLSXPQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1OCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)










